molecular formula C12H24N4O B13443306 2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide

2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide

Cat. No.: B13443306
M. Wt: 240.35 g/mol
InChI Key: YNDBZEVBWKRADJ-UHFFFAOYSA-N
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Description

(Z)-2-([1,4’-bipiperidin]-1’-yl)-N’-hydroxyacetimidamide is a synthetic organic compound characterized by its unique structure, which includes a bipiperidine moiety and a hydroxyacetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-([1,4’-bipiperidin]-1’-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of piperidine with a suitable halogenated precursor to form the bipiperidine structure. This intermediate is then reacted with hydroxyacetimidamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-([1,4’-bipiperidin]-1’-yl)-N’-hydroxyacetimidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-([1,4’-bipiperidin]-1’-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bipiperidine moiety allows for substitution reactions, where functional groups can be introduced or replaced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-2-([1,4’-bipiperidin]-1’-yl)-N’-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-([1,4’-bipiperidin]-1’-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine moiety may facilitate binding to these targets, while the hydroxyacetimidamide group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-([1,4’-bipiperidin]-1’-yl)-N’-hydroxyacetimidamide: shares structural similarities with other bipiperidine derivatives, such as:

Uniqueness

The uniqueness of (Z)-2-([1,4’-bipiperidin]-1’-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H24N4O

Molecular Weight

240.35 g/mol

IUPAC Name

N'-hydroxy-2-(4-piperidin-1-ylpiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C12H24N4O/c13-12(14-17)10-15-8-4-11(5-9-15)16-6-2-1-3-7-16/h11,17H,1-10H2,(H2,13,14)

InChI Key

YNDBZEVBWKRADJ-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)C2CCN(CC2)C/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC(=NO)N

Origin of Product

United States

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